4-(Chloromethyl)aniline

Vue d'ensemble

Description

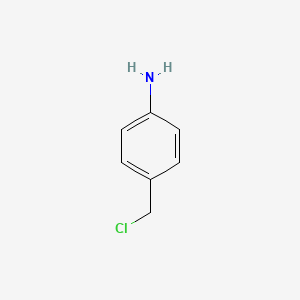

4-(Chloromethyl)aniline is a useful research compound. Its molecular formula is C7H8ClN and its molecular weight is 141.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

4-(Chloromethyl)aniline is a chemical compound with the molecular formula C7H8ClN It is known that anilines and their derivatives can interact with various enzymes and proteins in the body .

Mode of Action

Arylamines, a class of compounds to which this compound belongs, are known to undergo electrophilic aromatic substitution reactions . In these reactions, the arylamine acts as a nucleophile, reacting with electrophiles to form new compounds .

Biochemical Pathways

It has been reported that bacteria capable of degrading 2-, 3-, and 4-chloroaniline were obtained by natural genetic exchange between an aniline or toluidine degrading pseudomonas strain . This suggests that this compound might be metabolized by similar pathways.

Pharmacokinetics

The compound’s physical properties such as its density (12±01 g/cm3), boiling point (2576±150 °C at 760 mmHg), and molecular weight (141598) can influence its bioavailability .

Result of Action

It is known that arylamines can undergo various reactions to form new compounds, which can have different biological activities .

Analyse Biochimique

Biochemical Properties

4-(Chloromethyl)aniline plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, such as aniline dioxygenase and catechol 2,3-dioxygenase . These interactions are crucial for the degradation of aniline derivatives, where this compound acts as a substrate for these enzymes, facilitating the breakdown of complex molecules into simpler forms.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in inflammatory responses and metabolic processes . Additionally, it has been found to impact the activity of enzymes such as cyclooxygenase-2 (COX-2), which plays a role in inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites . Additionally, this compound can bind to DNA and proteins, leading to changes in gene expression and protein function .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are critical factors in its biochemical analysis. This compound has been found to be relatively stable under standard laboratory conditions, with a half-life of several hours to days, depending on the environment . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of this compound can cause significant changes in liver and kidney function, as well as induce oxidative stress and inflammation . These effects highlight the importance of dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the degradation of aromatic amines. It interacts with enzymes such as aniline dioxygenase and catechol 2,3-dioxygenase, which facilitate the breakdown of aniline derivatives into simpler compounds . These interactions are essential for maintaining metabolic flux and ensuring the efficient processing of metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The subcellular localization of this compound is crucial for its activity and function, as it determines the specific biochemical pathways and processes it can influence.

Activité Biologique

4-(Chloromethyl)aniline, a compound with the molecular formula CHClN, is a member of the arylamine class known for its significant biological activity. This article explores its biochemical interactions, mechanisms of action, and potential applications based on diverse research findings.

Target Interaction

this compound primarily engages in electrophilic aromatic substitution reactions due to its reactive chloromethyl group. This property allows it to participate in various biochemical pathways by modifying enzyme activity and influencing cellular processes.

Biochemical Pathways

Research indicates that this compound interacts with key enzymes such as aniline dioxygenase and catechol 2,3-dioxygenase. These interactions can lead to alterations in metabolic pathways, particularly those involved in inflammatory responses and cellular metabolism. The compound's ability to act as both an inhibitor and an activator of enzymatic reactions highlights its versatile role in biochemical processes.

Cellular Effects

Gene Expression and Signaling

Studies have demonstrated that this compound can modify gene expression related to inflammation and metabolism. Its influence on cell signaling pathways suggests potential implications in therapeutic contexts, particularly concerning diseases characterized by dysregulated metabolic processes.

Toxicological Considerations

The compound's biological activity also raises concerns regarding toxicity. Evaluations of its effects on various cell types indicate that it may induce cytotoxicity under certain conditions. The National Institute for Occupational Safety and Health (NIOSH) has categorized it for its potential health risks, emphasizing the importance of understanding its toxicological profile .

Case Studies

-

Enzymatic Inhibition

A study investigated the inhibitory effects of this compound on aniline dioxygenase, revealing a significant reduction in enzymatic activity at specific concentrations. This inhibition alters the metabolic flux of substrates processed by this enzyme, demonstrating the compound's potential as a metabolic modulator. -

Cytotoxicity Assessment

In vitro assays conducted on various cancer cell lines showed that this compound exhibits cytotoxic properties, with IC values indicating varying levels of potency against different cell types. This suggests a potential role in cancer therapeutics, although further studies are necessary to elucidate its mechanism and efficacy .

Data Summary

| Biological Activity | Mechanism | Target Enzymes | IC (µM) |

|---|---|---|---|

| Enzymatic Inhibition | Inhibits activity | Aniline dioxygenase | Varies by concentration |

| Cytotoxicity | Induces cell death | Various cancer lines | Specific values per line |

Applications and Future Research

The unique properties of this compound suggest several applications in drug design, particularly targeting metabolic pathways affected by arylamines. Its ability to modify enzyme activity opens avenues for developing therapeutic agents aimed at diseases linked to inflammation and metabolic dysregulation.

Future research should focus on:

- Detailed Toxicological Studies: Understanding the safety profile and chronic effects of exposure.

- Mechanistic Studies: Elucidating the specific pathways affected by this compound.

- Therapeutic Development: Exploring its utility in treating conditions like cancer or metabolic disorders.

Applications De Recherche Scientifique

Organic Synthesis

4-(Chloromethyl)aniline serves as a crucial intermediate in organic synthesis. Its chloromethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of diverse functional groups into the molecule. This reactivity facilitates the formation of more complex chemical entities, including:

- Synthesis of Polyurethane Cationomers : Used in creating specialized polymers with tailored properties.

- Formation of Sulfonamide Derivatives : When treated with sulfonic acids, it can yield sulfonamide compounds, which are important in medicinal chemistry.

The biological implications of this compound are noteworthy. Research indicates that it interacts with various enzymes, influencing metabolic pathways and gene expression related to inflammatory responses. Key interactions include:

- Enzyme Inhibition : It has been shown to inhibit enzymes such as aniline dioxygenase and catechol 2,3-dioxygenase, which play roles in the metabolism of aromatic amines.

- Potential Drug Development : Its ability to modify enzyme activity suggests applications in drug design, particularly for targeting metabolic pathways affected by arylamines.

Environmental Applications

This compound has been explored for its potential in environmental remediation. Studies have indicated its use in:

- Gas Storage and Drug Delivery : As part of hypercrosslinked polymers (HCPs), it has shown promise for applications in gas adsorption and controlled release systems.

- Adsorption Studies : Research involving halloysite as an adsorbent has demonstrated its effectiveness in removing aniline derivatives from aqueous solutions.

Chemical Properties and Safety

Understanding the physical and chemical properties of this compound is vital for its safe handling and application:

| Property | Value |

|---|---|

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 257.6 ± 15.0 °C |

| Flash Point | 109.6 ± 20.4 °C |

| Molar Volume | 119.4 ± 3.0 cm³ |

Safety Considerations : this compound is classified as hazardous; it is flammable and toxic upon ingestion or skin contact, necessitating strict safety protocols during handling.

Research has documented various applications and studies involving this compound:

- A study on its inhibitory effects on aniline dioxygenase revealed significant impacts on metabolic pathways related to inflammation .

- Investigations into its use as a model adsorbate in HCPs demonstrated effective adsorption characteristics following Langmuir isotherm models .

- Its role in drug development has been highlighted through studies exploring new derivatives as potential protein kinase inhibitors .

Propriétés

IUPAC Name |

4-(chloromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c8-5-6-1-3-7(9)4-2-6/h1-4H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOMVMXBARQUECW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40462183 | |

| Record name | 4-chloromethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65581-19-3 | |

| Record name | 4-chloromethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.